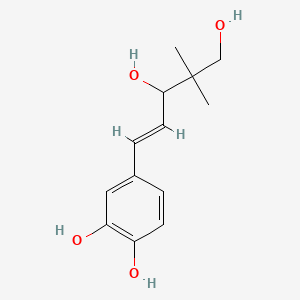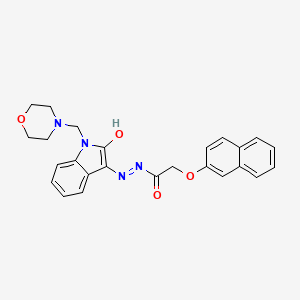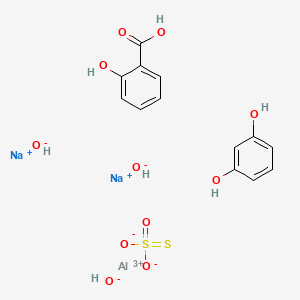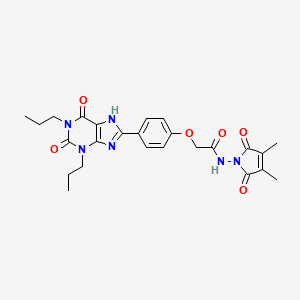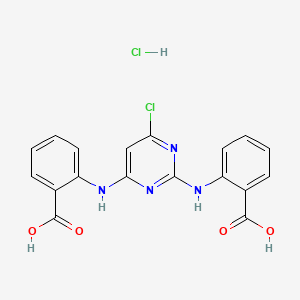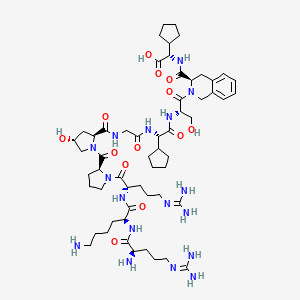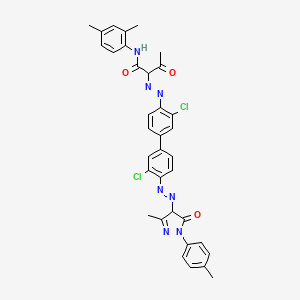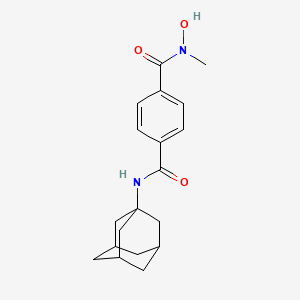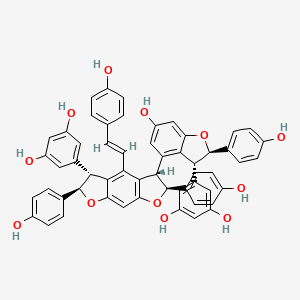
D-(+)-Ambamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-(+)-Ambamide is a chiral amide compound with significant importance in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D-(+)-Ambamide typically involves the reaction of a chiral amine with an appropriate acid chloride or anhydride. One common method is the use of D-(+)-phenylglycine as the starting material, which undergoes amidation with an acid chloride under basic conditions to yield this compound. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
D-(+)-Ambamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
D-(+)-Ambamide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of D-(+)-Ambamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and the molecular structure of the derivatives used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-(-)-Ambamide: The enantiomer of D-(+)-Ambamide, with different stereochemistry and potentially different biological activities.
N-Substituted Amides: Compounds with similar amide functional groups but different substituents on the nitrogen atom.
Chiral Amines: Compounds with similar chiral centers but different functional groups.
Uniqueness
This compound is unique due to its specific stereochemistry, which can lead to different interactions with biological targets compared to its enantiomer or other similar compounds. This uniqueness makes it valuable in the development of chiral drugs and other specialized applications.
Eigenschaften
CAS-Nummer |
83200-92-4 |
|---|---|
Molekularformel |
C13H19N5O4 |
Molekulargewicht |
309.32 g/mol |
IUPAC-Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[(2R)-1-hydroxybutan-2-yl]acetamide |
InChI |
InChI=1S/C13H19N5O4/c1-4-8(6-19)15-9(20)5-18-7-14-11-10(18)12(21)17(3)13(22)16(11)2/h7-8,19H,4-6H2,1-3H3,(H,15,20)/t8-/m1/s1 |
InChI-Schlüssel |
RAJOZBBPJBDOMX-MRVPVSSYSA-N |
Isomerische SMILES |
CC[C@H](CO)NC(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C |
Kanonische SMILES |
CCC(CO)NC(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


